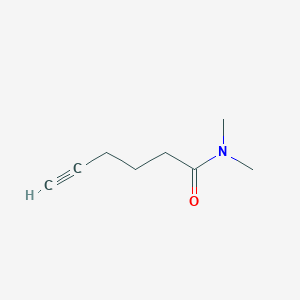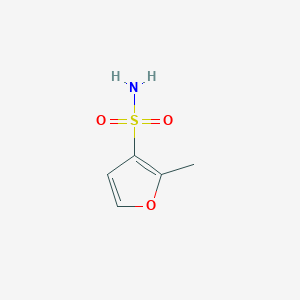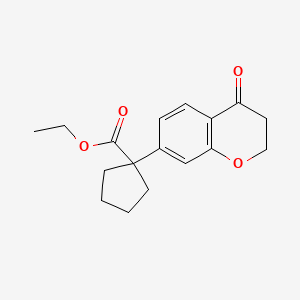
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate is a complex organic compound with a unique structure that combines elements of chroman and cyclopentanecarboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate typically involves a multi-step process. One common method is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions . This method is practical and convenient, allowing for the efficient production of ester-containing chroman-4-ones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of various materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate can be compared with other similar compounds, such as:
3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide: This compound also contains a chroman moiety and has antifungal properties.
Cyclopentanecarboxylic acid: This compound shares the cyclopentanecarboxylate structure but lacks the chroman component.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2177266-77-0 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
ethyl 1-(4-oxo-2,3-dihydrochromen-7-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H20O4/c1-2-20-16(19)17(8-3-4-9-17)12-5-6-13-14(18)7-10-21-15(13)11-12/h5-6,11H,2-4,7-10H2,1H3 |
Clé InChI |
ZWAUPLNSQLNVFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)C2=CC3=C(C=C2)C(=O)CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


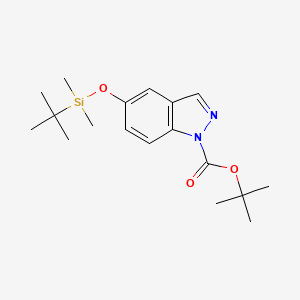
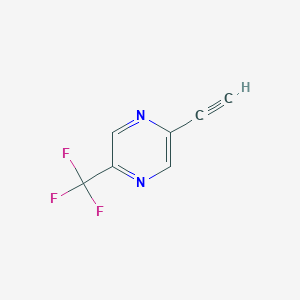
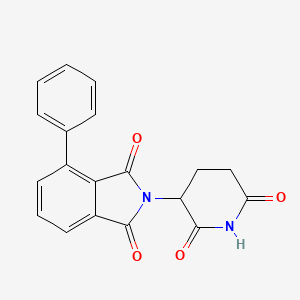

![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
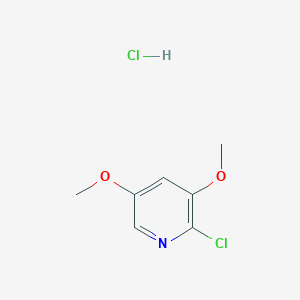
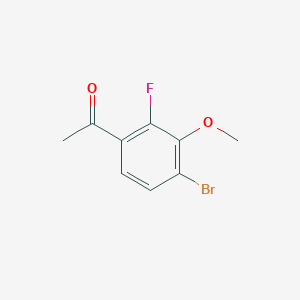
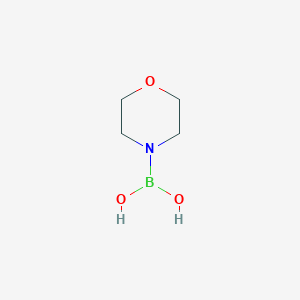
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
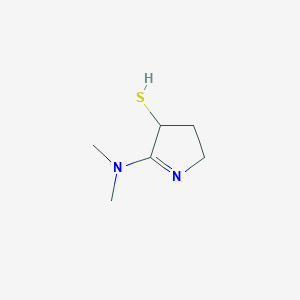

![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)
